molecular formula C9H10F2O3S B12040685 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid

Cat. No.: B12040685
M. Wt: 236.24 g/mol
InChI Key: UYOIHDXOQCJAHD-UHFFFAOYSA-N
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Description

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid is an aromatic sulfonic acid derivative with the molecular formula C9H10F2O3S and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a difluoropropyl group attached to a benzene ring, which is further substituted with a sulfonic acid group. It is a member of the aryl sulfonic acids, which are known for their diverse applications in various fields.

Preparation Methods

The synthesis of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid typically involves the sulfonation of a suitable aromatic precursor. One common method is the reaction of 4-(1,1-Difluoropropan-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

    Formation of Sulfonamides: Reaction with amines can form sulfonamides, which are important intermediates in pharmaceutical synthesis.

    Reduction and Oxidation: The compound can undergo reduction to form the corresponding sulfonic acid derivatives or oxidation to form sulfonyl chlorides.

    Common Reagents and Conditions: Typical reagents include sulfur trioxide, chlorosulfonic acid, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Scientific Research Applications

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonic acid group.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving sulfonamide linkages.

    Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. The sulfonic acid group is highly polar, allowing it to interact with a wide range of molecular targets, including enzymes and proteins. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid can be compared to other aromatic sulfonic acids such as benzenesulfonic acid and p-toluenesulfonic acid:

    Benzenesulfonic Acid: This is the simplest aromatic sulfonic acid, with a single sulfonic acid group attached to a benzene ring.

    p-Toluenesulfonic Acid: This compound has a methyl group in addition to the sulfonic acid group on the benzene ring.

The presence of the difluoropropyl group in this compound imparts unique chemical properties, such as increased acidity and reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C9H10F2O3S

Molecular Weight

236.24 g/mol

IUPAC Name

4-(1,1-difluoropropan-2-yl)benzenesulfonic acid

InChI

InChI=1S/C9H10F2O3S/c1-6(9(10)11)7-2-4-8(5-3-7)15(12,13)14/h2-6,9H,1H3,(H,12,13,14)

InChI Key

UYOIHDXOQCJAHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)O)C(F)F

Origin of Product

United States

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